4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one
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Overview
Description
4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a but-3-en-2-yl group at the 4-position, an ethyl group at the 1-position, and a hydroxy group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the but-3-en-2-yl and ethyl groups through alkylation reactions. The hydroxy group can be introduced via hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The but-3-en-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-ketoquinoline derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(But-3-en-2-yl)-1-ethylquinolin-2(1H)-one: Lacks the hydroxy group, which may affect its biological activity.
4-(But-3-en-2-yl)-1-methyl-3-hydroxyquinolin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
4-(But-3-en-2-yl)-1-ethyl-3-methoxyquinolin-2(1H)-one: Contains a methoxy group instead of a hydroxy group.
Uniqueness
4-(But-3-en-2-yl)-1-ethyl-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both the hydroxy group and the but-3-en-2-yl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
918785-20-3 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-but-3-en-2-yl-1-ethyl-3-hydroxyquinolin-2-one |
InChI |
InChI=1S/C15H17NO2/c1-4-10(3)13-11-8-6-7-9-12(11)16(5-2)15(18)14(13)17/h4,6-10,17H,1,5H2,2-3H3 |
InChI Key |
NQEDGTDDMPNLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)O)C(C)C=C |
Origin of Product |
United States |
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